molecular formula C11H10N2 B12653057 4,5-Dihydromethylcyclopenta[de]cinnoline CAS No. 84029-61-8

4,5-Dihydromethylcyclopenta[de]cinnoline

Cat. No.: B12653057
CAS No.: 84029-61-8
M. Wt: 170.21 g/mol
InChI Key: QKHJMTICNLAHEA-UHFFFAOYSA-N
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Description

4,5-Dihydromethylcyclopenta[de]cinnoline is a polycyclic heteroaromatic compound characterized by a cinnoline core fused with a cyclopentane ring and a methyl substituent at the 4,5-dihydro position. The compound’s synthesis typically involves cyclization reactions, such as intramolecular Heck reactions, to form the fused bicyclic system .

Properties

CAS No.

84029-61-8

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

5-methyl-6,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C11H10N2/c1-7-9-6-5-8-3-2-4-10(11(8)9)13-12-7/h2-4H,5-6H2,1H3

InChI Key

QKHJMTICNLAHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=C2C(=CC=C3)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydromethylcyclopenta[de]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine, often facilitated by microwave irradiation . The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydromethylcyclopenta[de]cinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

4,5-Dihydromethylcyclopenta[de]cinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydromethylcyclopenta[de]cinnoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Structural Impact on Bioactivity: The methyl group in 4,5-Dihydromethylcyclopenta[de]cinnoline likely enhances metabolic stability compared to polar substituents (e.g., methoxy or amino groups) in other derivatives. This modification may reduce solubility but improve blood-brain barrier penetration .

Synthetic Complexity: The Heck reaction used for 4,5-Dihydromethylcyclopenta[de]cinnoline requires precise palladium catalysis, making it more synthetically demanding than PCl₅/PCl₃-mediated routes for simpler cinnolines . Derivatives like 6,7-methylenedioxy-4-cinnoline are synthesized via direct halogenation, which is cost-effective but less selective .

Pharmacological Overlaps and Gaps: While benzo[c]pyridazine derivatives exhibit broad-spectrum antibacterial and antitumor activities , the methylated cyclopenta fusion in 4,5-Dihydromethylcyclopenta[de]cinnoline may target unique pathways, such as kinase inhibition, due to steric effects. Contradictions: Chloro-substituted analogs show antitubercular activity , but methylated derivatives lack direct evidence for this application, suggesting substituent-specific target interactions.

Biological Activity

4,5-Dihydromethylcyclopenta[de]cinnoline is a bicyclic heterocyclic compound belonging to the cinnoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 4,5-dihydromethylcyclopenta[de]cinnoline, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4,5-dihydromethylcyclopenta[de]cinnoline is C11H10N2C_{11}H_{10}N_2 with a molecular weight of approximately 174.21 g/mol. The compound features a unique fused ring structure that contributes to its distinct chemical properties and biological activities.

Biological Activities

Research indicates that 4,5-dihydromethylcyclopenta[de]cinnoline exhibits a broad spectrum of biological activities. Below are some key findings regarding its pharmacological effects:

Antimicrobial Activity

Cinnoline derivatives, including 4,5-dihydromethylcyclopenta[de]cinnoline, have shown significant antimicrobial properties. Studies have demonstrated that these compounds possess inhibitory effects against various bacterial strains such as E. coli, P. aeruginosa, and S. aureus .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research indicates that certain cinnoline derivatives display cytotoxicity against cancer cell lines, suggesting that 4,5-dihydromethylcyclopenta[de]cinnoline may serve as a lead compound for developing anticancer agents .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, 4,5-dihydromethylcyclopenta[de]cinnoline has been reported to exhibit anti-inflammatory properties. This effect is particularly relevant in the context of chronic inflammatory diseases .

The precise mechanisms through which 4,5-dihydromethylcyclopenta[de]cinnoline exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, modulating various signaling pathways associated with inflammation and cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4,5-dihydromethylcyclopenta[de]cinnoline, it is useful to compare it with other similar compounds within the cinnoline family:

Compound NameStructure TypeBiological Activity
CinnolineBicyclic HeterocycleAntimicrobial, Antitumor
QuinolineBicyclic HeterocycleAntibacterial, Antiviral
IsoquinolineBicyclic HeterocycleAnticancer, Analgesic
BenzothiazoleBicyclic HeterocycleAntimicrobial, Anti-inflammatory
4,5-Dihydromethylcyclopenta[de]cinnoline Bicyclic Heterocycle Antimicrobial, Antitumor, Anti-inflammatory

This table illustrates how 4,5-dihydromethylcyclopenta[de]cinnoline stands out due to its specific fused ring system and substitution patterns that may confer unique pharmacological properties compared to other similar compounds.

Case Studies

Several studies have explored the biological activity of cinnoline derivatives:

  • Antifungal Activity : A study demonstrated that cinnoline derivatives exhibited potent antifungal activity against Candida species. The derivatives were synthesized and tested for their efficacy in vitro .
  • Antitubercular Activity : Another research effort focused on synthesizing novel cinnoline-based chalcones that showed significant antitubercular activity against resistant strains of Mycobacterium tuberculosis .
  • Anti-inflammatory Activity : Research by Parasuraman et al. highlighted the anti-inflammatory potential of certain cinnoline derivatives through inhibition of cyclooxygenase enzymes .

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